Methyl 4-{[(3-bromo-4-tert-butylphenyl)carbonyl]amino}benzoate
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Overview
Description
Methyl 4-(3-bromo-4-tert-butylbenzamido)benzoate is an organic compound with the molecular formula C19H20BrNO3. It is a derivative of benzoic acid and features a bromine atom and a tert-butyl group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(3-bromo-4-tert-butylbenzamido)benzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 4-tert-butylbenzoate, followed by amide formation with 3-bromo-4-tert-butylaniline. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of methyl 4-(3-bromo-4-tert-butylbenzamido)benzoate may involve large-scale bromination and amide formation reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-bromo-4-tert-butylbenzamido)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Amide Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted benzoates and anilines.
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Scientific Research Applications
Methyl 4-(3-bromo-4-tert-butylbenzamido)benzoate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(3-bromo-4-tert-butylbenzamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and tert-butyl group play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and catalytic function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromobenzoate
- Methyl 4-tert-butylbenzoate
- Methyl 4-(bromomethyl)benzoate
Uniqueness
Methyl 4-(3-bromo-4-tert-butylbenzamido)benzoate is unique due to the presence of both a bromine atom and a tert-butyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination enhances its utility in various synthetic and research applications, making it a valuable compound in the field of organic chemistry.
Properties
Molecular Formula |
C19H20BrNO3 |
---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
methyl 4-[(3-bromo-4-tert-butylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C19H20BrNO3/c1-19(2,3)15-10-7-13(11-16(15)20)17(22)21-14-8-5-12(6-9-14)18(23)24-4/h5-11H,1-4H3,(H,21,22) |
InChI Key |
VIRHJEDYDNBOFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC)Br |
Origin of Product |
United States |
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